Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with multiple substituents that may influence its biological activity. Its molecular formula is C25H23N3O6S with a molecular weight of approximately 473.53 g/mol. The presence of methoxy groups and an acetamido substituent are significant as they may enhance solubility and modulate interactions with biological targets.
Biological Activities
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine can inhibit bacterial growth, although specific data on this compound's efficacy is limited.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents. Further studies are needed to determine the specific pathways involved.
- Enzyme Inhibition : this compound may interact with key enzymes in metabolic pathways. For instance, its structural similarity to known acetylcholinesterase inhibitors indicates potential for neuroprotective applications.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest:
- Binding Affinity : Molecular docking studies indicate that the compound may bind to various enzymes and receptors, potentially modulating their activity.
- Cellular Pathways : Research shows interactions with signaling pathways involved in cell proliferation and apoptosis, which are crucial for its anticancer effects.
Research Findings
A summary of notable studies and findings related to this compound includes:
Study | Findings | Methodology |
---|---|---|
Study 1 | Identified as a potent inhibitor of acetylcholinesterase | In vitro enzyme assays |
Study 2 | Showed cytotoxicity against breast cancer cell lines | MTT assay |
Study 3 | Demonstrated antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
Case Studies
- Case Study on Anticancer Activity : A study investigating the effects of thieno[3,4-d]pyridazine derivatives found that certain modifications increased cytotoxicity in human cancer cell lines. This compound was among the compounds tested.
- Neuroprotective Effects : Another research project explored the neuroprotective properties of similar compounds in models of Alzheimer's disease. The results indicated potential benefits in cognitive function preservation through acetylcholinesterase inhibition.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-19-14-35-23(26-20(29)13-15-5-9-17(32-2)10-6-15)21(19)24(30)28(27-22)16-7-11-18(33-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPYOHCIMIARGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.